molecular formula C13H12BrClN2O2 B12907580 4-Bromo-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one CAS No. 88094-59-1

4-Bromo-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one

Cat. No.: B12907580
CAS No.: 88094-59-1
M. Wt: 343.60 g/mol
InChI Key: AEWJSZYNNCZMJF-UHFFFAOYSA-N
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Description

4-bromo-5-((4-chlorobenzyl)oxy)-2-ethylpyridazin-3(2H)-one is a synthetic organic compound characterized by its unique structure, which includes bromine, chlorine, and pyridazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-((4-chlorobenzyl)oxy)-2-ethylpyridazin-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-ethylpyridazin-3(2H)-one and 4-chlorobenzyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

    Reaction Mechanism: The 4-chlorobenzyl chloride reacts with 4-bromo-2-ethylpyridazin-3(2H)-one in the presence of the base, leading to the formation of the desired product through the displacement of the bromine atom.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as recrystallization and chromatography may be employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

4-bromo-5-((4-chlorobenzyl)oxy)-2-ethylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridazinone derivatives.

Scientific Research Applications

4-bromo-5-((4-chlorobenzyl)oxy)-2-ethylpyridazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-5-((4-chlorobenzyl)oxy)-2-ethylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-ethylpyridazin-3(2H)-one: Lacks the chlorobenzyl group, making it less complex.

    4-chlorobenzyl chloride: Used as a starting material in the synthesis of the target compound.

    2-ethylpyridazin-3(2H)-one: Lacks both bromine and chlorobenzyl groups, making it structurally simpler.

Uniqueness

4-bromo-5-((4-chlorobenzyl)oxy)-2-ethylpyridazin-3(2H)-one is unique due to the presence of both bromine and chlorobenzyl groups, which contribute to its distinct chemical and biological properties

Properties

CAS No.

88094-59-1

Molecular Formula

C13H12BrClN2O2

Molecular Weight

343.60 g/mol

IUPAC Name

4-bromo-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3-one

InChI

InChI=1S/C13H12BrClN2O2/c1-2-17-13(18)12(14)11(7-16-17)19-8-9-3-5-10(15)6-4-9/h3-7H,2,8H2,1H3

InChI Key

AEWJSZYNNCZMJF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)Cl)Br

Origin of Product

United States

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